1,6-Bis(difluoromethyl)naphthalene
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Overview
Description
1,6-Bis(difluoromethyl)naphthalene is an organic compound with the molecular formula C12H8F4 It is a derivative of naphthalene, where two hydrogen atoms at positions 1 and 6 are replaced by difluoromethyl groups
Preparation Methods
The synthesis of 1,6-Bis(difluoromethyl)naphthalene typically involves difluoromethylation reactions. One common method is the use of difluorocarbene precursors, which can be generated in situ from reagents such as chlorodifluoromethane (ClCF2H) in the presence of a strong base. The reaction conditions often require the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the difluoromethyl groups .
Chemical Reactions Analysis
1,6-Bis(difluoromethyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the difluoromethyl groups to methyl groups or other derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the naphthalene ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens or nitro groups .
Scientific Research Applications
1,6-Bis(difluoromethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it a candidate for studying fluorine’s effects on biological systems.
Industry: Used in the development of advanced materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which 1,6-Bis(difluoromethyl)naphthalene exerts its effects is primarily through the electronic and steric influence of the difluoromethyl groups. These groups can alter the compound’s reactivity and interaction with other molecules, making it a valuable tool in various chemical and biological studies .
Comparison with Similar Compounds
1,6-Bis(difluoromethyl)naphthalene can be compared to other difluoromethylated naphthalene derivatives, such as 1,4-Bis(difluoromethyl)naphthalene and 2,6-Bis(difluoromethyl)naphthalene. These compounds share similar structural features but differ in the position of the difluoromethyl groups, which can lead to variations in their chemical properties and reactivity .
Properties
Molecular Formula |
C12H8F4 |
---|---|
Molecular Weight |
228.18 g/mol |
IUPAC Name |
1,6-bis(difluoromethyl)naphthalene |
InChI |
InChI=1S/C12H8F4/c13-11(14)8-4-5-9-7(6-8)2-1-3-10(9)12(15)16/h1-6,11-12H |
InChI Key |
WWZOXDIAJNWQOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(F)F)C(=C1)C(F)F |
Origin of Product |
United States |
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